3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea
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Overview
Description
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 2,3-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce amines.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and known for its partial agonist activity at dopamine receptors.
2,3-Dichlorophenol: A chlorinated derivative of phenol with applications in organic synthesis.
Uniqueness
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-7-4-8-11(12(10)15)16-13(18)17(19)9-5-2-1-3-6-9/h1-8,19H,(H,16,18) |
InChI Key |
QOKJRMGUZXIJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
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